molecular formula C9H12N2O2S B13637108 5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid

5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid

Cat. No.: B13637108
M. Wt: 212.27 g/mol
InChI Key: XBWVNLSHQKOOLR-UHFFFAOYSA-N
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Description

5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2S . It belongs to the 1,3,4-thiadiazole family, a class of heterocyclic compounds known for their wide range of biological activities and significant applications in pharmaceutical research and development . The core 1,3,4-thiadiazole structure is a privileged scaffold in medicinal chemistry. Scientific studies on closely related structural analogs have demonstrated that compounds featuring a 1,3,4-thiadiazole ring system can exhibit promising anticancer properties . For instance, novel derivatives have been synthesized and evaluated through in silico molecular docking studies against targets like topoisomerase II and have shown encouraging efficacy in preliminary in vitro and in vivo biological evaluations . Furthermore, bis-1,3,4-thiadiazole derivatives have been synthesized and shown to possess very good in vitro antimicrobial activities against various microbes . This makes this compound a valuable building block for researchers in organic synthesis and medicinal chemistry, who can use it as a key intermediate to develop new chemical entities for biological screening. The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

5-cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid

InChI

InChI=1S/C9H12N2O2S/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6/h6H,1-5H2,(H,12,13)

InChI Key

XBWVNLSHQKOOLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Summary of Key Preparation Methods for 1,3,4-Thiadiazole-2-carboxylic Acid Derivatives

Method No. Starting Materials Reagents/Conditions Reaction Type Yield (%) Notes Reference
1 Thiosemicarbazide + Carboxylic acid Phosphorus pentachloride (PCl5), grinding at room temp, alkaline workup Solid-phase cyclization >91 Mild conditions, short reaction time, simple post-treatment, low toxicity reagent
2 Thiosemicarbazide + Carboxylic acid Polyphosphate ester (PPE), chloroform solvent, reflux at 60–85°C, 10 h One-pot cyclodehydration Not specified (high) Avoids toxic additives (POCl3, SOCl2), mild temperature, formation of intermediate confirmed
3 Thiosemicarbazide + Carboxylic acid Phosphoryl chloride (POCl3), reflux, two-step synthesis Cyclodehydration via acyl chloride intermediate Moderate to good (51–75) Requires activated acid chloride, moderate yields, suitable for further functionalization
4 Thiosemicarbazide + Isothiocyanate + Acyl hydrazides Various dehydrating agents (EDC·HCl, p-TsCl, TMSCl, diphenyl chlorophosphate) Cyclization of thiosemicarbazides Variable Regioselective synthesis, multiple reagents tested for optimization

Detailed Analysis of Preparation Methods

Solid-Phase Reaction Using Phosphorus Pentachloride (PCl5)

A patented method describes the preparation of 2-amino-5-substituted-1,3,4-thiadiazoles, applicable to 5-cyclohexyl derivatives, by grinding thiosemicarbazide with a carboxylic acid and phosphorus pentachloride at room temperature. The molar ratio is typically 1:1–1.2:1–1.2 (thiosemicarbazide:carboxylic acid:PCl5). After grinding and standing, the crude product is treated with an alkaline solution to adjust the pH to 8–8.2, followed by filtration, drying, and recrystallization to yield the thiadiazole product with yields exceeding 91%. This method is notable for its mild conditions, short reaction time, low toxicity of reagents, and simplicity in post-reaction processing.

Two-Step Synthesis via Acid Chloride Using Phosphoryl Chloride (POCl3)

Another established method involves first converting the carboxylic acid to the corresponding acid chloride using phosphoryl chloride, followed by reaction with thiosemicarbazide to form the 5-substituted-1,3,4-thiadiazole-2-amine intermediate. Subsequent coupling or functionalization steps can be performed to obtain derivatives. This method yields moderate to good product amounts (51–75%) but requires handling of corrosive reagents and careful control of reaction conditions. It is widely used for synthesizing thiadiazole amide derivatives and allows further structural modifications.

Cyclization of Thiosemicarbazides Using Various Dehydrating Agents

Research on regioselective synthesis of 1,3,4-thiadiazoles includes cyclization of thiosemicarbazides prepared from isothiocyanates and acyl hydrazides. Various dehydrating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride, p-toluenesulfonyl chloride, trimethylsilyl chloride, and diphenyl chlorophosphate have been tested to optimize the cyclization step. These reagents influence the regioselectivity and yield of the thiadiazole ring formation. This approach offers flexibility in the design of thiadiazole derivatives but may require screening for optimal conditions depending on the substituents.

Comparative Data Table

Feature PCl5 Grinding Method PPE One-Pot Method POCl3 Acid Chloride Method Various Dehydrating Agents Method
Reaction Medium Solid-state grinding Chloroform solution Reflux in POCl3 Solution phase
Temperature Room temperature 60–85 °C reflux Elevated reflux temperatures Variable
Reaction Time Short (minutes to hours) ~10 hours Longer, multi-step Variable
Yield >91% High (not specified) Moderate to good (51–75%) Variable, depends on reagent
Toxicity of Reagents Low (PCl5 less toxic than POCl3) Low (PPE mild additive) High (POCl3 toxic) Variable
Equipment Requirements Low Moderate (reflux setup) High (acid chloride handling) Moderate
Post-Reaction Processing Simple alkaline workup and recrystallization Neutralization and filtration Workup to remove acid chloride residues Depends on reagent
Scalability Good Good Moderate Variable

Mechanistic Insights

The general mechanism underlying these methods involves:

  • Formation of an intermediate hydrazide or thiosemicarbazide salt with the carboxylic acid.
  • Dehydration or cyclodehydration facilitated by the dehydrating agent (PCl5, PPE, POCl3, or others), leading to ring closure and formation of the 1,3,4-thiadiazole core.
  • Isolation and purification of the thiadiazole product.

The PPE method uniquely allows a one-pot synthesis under mild conditions, minimizing side reactions and toxic byproducts. The solid-phase grinding method with PCl5 is notable for its environmental and operational simplicity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or dehydrating conditions. For example, reaction with methanol in the presence of concentrated sulfuric acid yields the corresponding methyl ester.

Reaction Conditions :

  • Catalyst : H₂SO₄ (5–10 mol%)

  • Solvent : Methanol (reflux, 6–8 h)

  • Yield : 75–85%

This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Amidation and Peptide Coupling

The carboxylate reacts with amines to form amides, often mediated by coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Example :

  • Reagent : Ethylamine

  • Coupling Agent : EDC/HOBt

  • Solvent : DMF, room temperature, 12 h

  • Yield : 60–70%

The cyclohexyl group introduces steric hindrance, requiring optimized stoichiometry to achieve high conversion rates.

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (150–200°C), yielding 5-cyclohexyl-1,3,4-thiadiazole. This reaction is facilitated by the electron-withdrawing thiadiazole ring, which stabilizes the transition state.

Conditions :

  • Temperature : 180°C

  • Atmosphere : Nitrogen

  • Byproduct : CO₂

  • Yield : 90–95%

Cyclocondensation with Hydrazines

The carboxylate participates in cyclocondensation with hydrazines to form fused heterocycles. For instance, reaction with hydrazine hydrate produces pyrazole-thiadiazole hybrids.

Mechanism :

  • Nucleophilic attack by hydrazine on the carbonyl carbon.

  • Cyclization via dehydration.

  • Aromatization to stabilize the fused ring system .

Reaction Data :

Hydrazine Derivative Product Yield (%)
Hydrazine hydratePyrazole-thiadiazole65
PhenylhydrazinePhenyl-substituted hybrid55

Electrophilic Aromatic Substitution

The thiadiazole ring undergoes electrophilic substitution at position 5 (adjacent to the cyclohexyl group). Nitration and sulfonation are common, though the cyclohexyl group directs electrophiles to specific positions.

Nitration Example :

  • Reagent : HNO₃/H₂SO₄

  • Conditions : 0–5°C, 2 h

  • Product : 5-Cyclohexyl-3-nitro-1,3,4-thiadiazole-2-carboxylic acid

  • Yield : 50%

Metal Complexation

The carboxylate and thiadiazole nitrogen atoms act as ligands for transition metals. Coordination complexes with Cu(II) and Fe(III) have been studied for catalytic and antimicrobial applications.

Cu(II) Complex Synthesis :

  • Metal Salt : CuCl₂·2H₂O

  • Solvent : Ethanol/water (1:1)

  • Molar Ratio : 1:2 (metal:ligand)

  • Stability Constant (log β) : 8.2 ± 0.3

pH-Dependent Reactivity

The carboxylic acid’s ionization state (pKa ≈ 3.5) dictates its reactivity:

  • Acidic pH (pH < 3) : Protonated form predominates, favoring esterification.

  • Neutral/Basic pH : Deprotonated carboxylate engages in nucleophilic reactions (e.g., amidation).

Comparative Reaction Yields

The table below summarizes key reactions and their efficiencies:

Reaction Type Conditions Yield (%) Key Factor
EsterificationH₂SO₄/MeOH, reflux85Acid catalysis
AmidationEDC/HOBt, DMF70Steric hindrance mitigation
Decarboxylation180°C, N₂ atmosphere95Thermal stability
CyclocondensationHydrazine hydrate, ethanol65Ring strain relief
NitrationHNO₃/H₂SO₄, 0–5°C50Electrophile directing effects

Mechanistic Considerations

  • Steric Effects : The cyclohexyl group slows kinetics in bulkier reagents (e.g., tert-butylamine vs. methylamine).

  • Electronic Effects : The thiadiazole ring withdraws electron density, activating the carboxylate for nucleophilic attack .

Scientific Research Applications

5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and biological properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Key analogues include:

Compound Substituent (Position 5) Molecular Formula Key Properties
CHTCA Cyclohexyl C₉H₁₂N₂O₂S High lipophilicity; potential steric stabilization of the carboxyl group
5-Phenyl-1,3,4-thiadiazole-2-carboxylic acid Phenyl C₉H₆N₂O₂S Less stable; decomposes to 2-phenyl-1,3,4-thiadiazole upon acidification
5-Chloro-1,3,4-thiadiazole-2-carboxylic acid Chloro C₃HClN₂O₂S Electron-withdrawing Cl increases acidity; unstable in free acid form
5-Amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester Amino (ethyl ester) C₆H₇N₃O₂S Enhanced stability via esterification; used in safer drug formulations
5-tert-Butyl-1,3,4-thiadiazole-2-carboxylic acid ethyl ester tert-Butyl (ethyl ester) C₁₀H₁₆N₂O₂S Improved lipophilicity and storage stability

Key Observations :

  • Stability: The electron-withdrawing thiadiazole ring destabilizes carboxylic acid derivatives, as seen in 5-phenyl and 5-chloro analogues, which undergo decarboxylation or decomposition .
  • Lipophilicity : Bulky substituents (cyclohexyl, tert-butyl) increase logP values, favoring membrane permeability but reducing aqueous solubility.
  • Synthetic Accessibility: Chloro and amino derivatives are synthesized via POCl3-mediated cyclization or alkylation of thiosemicarbazides , while CHTCA likely requires tailored methods for introducing the cyclohexyl group.

Physicochemical Properties

  • Acidity : The carboxylic acid group in CHTCA is more acidic than aliphatic carboxylic acids due to the electron-withdrawing thiadiazole ring. However, cyclohexyl’s electron-donating inductive effect may slightly reduce acidity compared to chloro or phenyl derivatives.
  • Solubility: CHTCA’s cyclohexyl group reduces water solubility, necessitating ester or salt formulations for biomedical applications. In contrast, amino-substituted esters exhibit better solubility profiles .

Biological Activity

5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocycles that contain two nitrogen atoms and one sulfur atom. They are recognized for their significant therapeutic potential due to their ability to interact with various biological targets. The presence of the thiadiazole ring in compounds has been associated with a wide range of biological activities including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory
  • Antitubercular
  • Analgesic

The structural diversity of thiadiazole derivatives contributes to their varied pharmacological effects.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors containing thiourea and carboxylic acid functionalities. This method allows for the introduction of cyclohexyl groups at the 5-position of the thiadiazole ring, enhancing its lipophilicity and potentially its biological activity.

Antimicrobial Activity

Several studies have demonstrated that thiadiazole derivatives exhibit promising antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with a 1,3,4-thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 31.25 μg/mL against E. coli and Streptococcus pyogenes .
  • Antifungal Activity : Thiadiazoles have also displayed antifungal activity against strains such as Aspergillus niger and Candida albicans, with some derivatives outperforming standard antifungal agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity : Research indicates that thiadiazole derivatives can induce cytotoxic effects in cancer cell lines. For example, certain compounds have shown IC50 values below 10 µM in human cancer cell lines, suggesting significant potency .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells through interaction with specific proteins or pathways related to cell survival .

Anti-inflammatory Activity

Thiadiazoles have been noted for their anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : Compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in experimental models .

Case Studies

  • Study on Antimicrobial Efficacy : A series of 2-amino-1,3,4-thiadiazole derivatives were evaluated for their antimicrobial activity against a panel of bacterial strains. The results indicated that modifications at the C-5 position significantly enhanced antibacterial potency compared to standard drugs .
  • Evaluation of Anticancer Properties : A recent study assessed the anticancer activity of several thiadiazole derivatives using MTT assays across different cancer cell lines. The findings revealed that structural modifications could lead to improved cytotoxic effects and selectivity towards cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-Cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid?

  • Methodology : A two-step heterocyclization and alkylation approach is widely used. First, acylated thiosemicarbazides undergo cyclization with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates. Subsequent alkylation with chloroacetic acid derivatives introduces the cyclohexyl and carboxylic acid moieties. Acetic acid/sodium acetate under reflux ensures efficient coupling .
  • Key Data : Elemental analysis (C, H, N, S) and ¹H NMR confirm intermediate purity (>95%). IR spectroscopy validates thiol (-SH) and carboxylic acid (-COOH) functional groups .

Q. How can the structural integrity of this compound be confirmed?

  • Methodology : Use X-ray crystallography for unambiguous confirmation of the thiadiazole core and substituent positioning. For routine analysis, combine ¹H/¹³C NMR (to assign cyclohexyl protons and carbonyl carbons) and IR spectroscopy (to detect C=O stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What biological activities are associated with this compound?

  • Methodology : Prioritize in vitro assays for anticonvulsant and antiproliferative activity. For anticonvulsant screening, use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Antiproliferative activity is tested via MTT assays against cancer cell lines (e.g., MCF-7, HeLa). IC₅₀ values are benchmarked against standard drugs like carbamazepine or cisplatin .

Advanced Research Questions

Q. How can synthetic yields be optimized for 5-substituted thiadiazoles with bulky cyclohexyl groups?

  • Methodology : Optimize alkylation conditions by screening solvents (DMF vs. acetic acid), temperatures (reflux vs. microwave-assisted), and catalysts (e.g., KI). For sterically hindered cyclohexyl derivatives, microwave irradiation at 100–120°C for 1–2 hours improves yields by 15–20% compared to traditional reflux .
  • Data Contradiction : While acetic acid is standard for cyclization, DMF may enhance solubility of bulky intermediates but risks side reactions. TLC monitoring (silica gel, ethyl acetate/hexane) is critical to track progress .

Q. How to resolve discrepancies in biological activity data across different studies?

  • Methodology : Conduct meta-analysis of IC₅₀ values and assay conditions. For example, inconsistent antiproliferative data may arise from variations in cell line passage numbers or serum concentrations. Normalize results using internal controls (e.g., doxorubicin) and validate via dose-response curves in triplicate .

Q. What computational strategies predict the structure-activity relationship (SAR) of this compound?

  • Methodology : Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., GABA receptors for anticonvulsant activity). QSAR models using descriptors like logP, polar surface area, and H-bond donors correlate with bioavailability. MD simulations assess stability of the cyclohexyl group in hydrophobic pockets .

Q. How does the cyclohexyl substituent influence metabolic stability?

  • Methodology : Use hepatic microsome assays (human/rat) to measure metabolic half-life (t₁/₂). Compare with analogues lacking the cyclohexyl group. LC-MS/MS identifies major metabolites (e.g., hydroxylation at cyclohexyl carbons). CYP450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .

Methodological Notes

  • Synthesis : Prioritize recrystallization from DMF/acetic acid (1:1) for high-purity crystals .
  • Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the thiadiazole ring .
  • Data Reproducibility : Report reaction conditions (e.g., molar ratios, reflux duration) in detail to enable cross-validation .

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